molecular formula C20H21NO3 B12891978 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- CAS No. 61380-83-4

1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-

Cat. No.: B12891978
CAS No.: 61380-83-4
M. Wt: 323.4 g/mol
InChI Key: KPUCCIYRBQYRNH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a dimethoxyphenethyl group attached to a methylisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenethylamine, which is then subjected to a series of reactions including alkylation, cyclization, and oxidation to form the final isoquinolinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various isoquinoline derivatives .

Scientific Research Applications

4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one is unique due to its isoquinolinone core, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61380-83-4

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylisoquinolin-1-one

InChI

InChI=1S/C20H21NO3/c1-21-13-15(16-6-4-5-7-17(16)20(21)22)10-8-14-9-11-18(23-2)19(12-14)24-3/h4-7,9,11-13H,8,10H2,1-3H3

InChI Key

KPUCCIYRBQYRNH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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